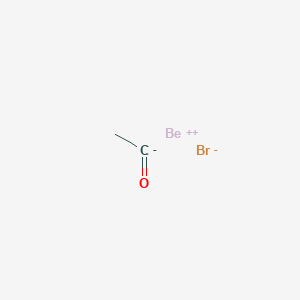

beryllium;ethanone;bromide

Description

Properties

CAS No. |

51042-18-3 |

|---|---|

Molecular Formula |

C2H3BeBrO |

Molecular Weight |

131.96 g/mol |

IUPAC Name |

beryllium;ethanone;bromide |

InChI |

InChI=1S/C2H3O.Be.BrH/c1-2-3;;/h1H3;;1H/q-1;+2;/p-1 |

InChI Key |

LEKQGJFGVYTXSO-UHFFFAOYSA-M |

Canonical SMILES |

[Be+2].C[C-]=O.[Br-] |

Origin of Product |

United States |

Synthetic Methodologies for Beryllium;ethanone;bromide Complexes

Direct Synthesis Routes from Beryllium Bromide and Ethanone (B97240) Precursors

The most straightforward method for preparing beryllium;ethanone;bromide complexes is the direct reaction between beryllium bromide (BeBr₂) and an ethanone precursor, such as acetophenone. d-nb.info Beryllium bromide is a hygroscopic solid that can be prepared by reacting beryllium metal with elemental bromine at temperatures between 500 °C and 700 °C. wikipedia.org

A common starting material for synthesis in solution is an etherate of beryllium bromide, such as bis(diethyl ether)beryllium bromide, BeBr₂(O(C₂H₅)₂)₂. wikipedia.org This dietherate is formed when BeBr₂ is suspended in diethyl ether. wikipedia.org The coordinated ether molecules are labile and can be readily displaced by stronger Lewis bases, such as the carbonyl oxygen of an ethanone. wikipedia.org The reaction typically involves dissolving the beryllium bromide etherate in a suitable non-aqueous, chlorinated solvent and adding the ethanone ligand. d-nb.info This leads to the formation of adducts where the ethanone coordinates to the beryllium center. d-nb.inforesearchgate.net

For instance, the synthesis of related ketone adducts, such as bis(acetophenone)beryllium(II) chloride, has been successfully demonstrated, suggesting a similar pathway for the bromide analogues. d-nb.info These reactions yield complexes where the beryllium atom is pseudo-tetrahedrally coordinated by two bromide anions and two ethanone ligands. d-nb.infoaskfilo.com

General Reaction Scheme: BeBr₂(OEt₂)₂ + 2 C₆H₅C(O)CH₃ → BeBr₂(C₆H₅C(O)CH₃)₂ + 2 OEt₂

The resulting ketone adducts are often highly soluble in chlorinated solvents, which facilitates their characterization in solution. d-nb.info

Ligand Exchange and Substitution Reactions for this compound Systems

Ligand exchange provides an alternative and versatile route to this compound complexes. In this methodology, a pre-existing beryllium complex undergoes a substitution reaction where one or more of its original ligands are replaced by ethanone molecules. The most common precursors for this type of reaction are beryllium halide etherates, such as [BeBr₂(OEt₂)₂]. researchgate.net The ether ligands in these precursors are weakly bound and can be easily displaced by ketones. wikipedia.org

The substitution process is governed by the relative Lewis basicity of the incoming and outgoing ligands. uci.edu Ethanone, acting as a Lewis base through its carbonyl oxygen, can displace weaker ligands like diethyl ether. Conversely, a coordinated ethanone ligand could potentially be replaced by a stronger Lewis base.

Competition reactions can be used to establish a relative binding affinity series for different functional groups toward the beryllium center. d-nb.info Studies on related beryllium chloride complexes have shown that carboxamides are generally better ligands for beryllium than esters or ketones, which is evident from comparative structural data showing shorter Be–O distances for amide complexes. d-nb.info This implies that while ethanone can readily displace ether, it might be substituted by ligands like amides in a subsequent reaction. The general principles of ligand substitution in coordination complexes suggest that the specific pathway (associative vs. dissociative) would depend on factors like steric hindrance and the nature of the solvent. uci.edu

Mechanistic Elucidation of this compound Complex Formation Pathways

The formation of a this compound complex is fundamentally a Lewis acid-base reaction. The beryllium(II) cation in BeBr₂ is a very strong Lewis acid, characterized by its high charge density. wikipedia.org The ethanone molecule acts as a Lewis base, with the lone pair of electrons on the carbonyl oxygen atom being donated to the empty orbitals of the beryllium center.

The reaction pathway for direct synthesis from an etherate precursor, BeBr₂(OEt₂)₂, likely proceeds through a dissociative or solvent-assisted dissociative mechanism. uci.edu One of the weakly bound ether ligands detaches, creating a vacant coordination site on the beryllium atom. This is followed by a rapid coordination of the ethanone's carbonyl oxygen to the beryllium center. This process is repeated for the second ligand to form the final diadduct complex.

Structural data from analogous beryllium chloride complexes provides insight into the nature of the resulting coordinate bond. d-nb.info In the solid state, compounds like bis(acetophenone)beryllium(II) chloride feature a pseudo-tetrahedral coordination sphere around the beryllium atom. d-nb.info The bond lengths can be used to infer the strength of the ligand interaction; comparisons with related ester and carboxamide complexes suggest that ketones are effective but comparatively weaker ligands than carboxamides for beryllium. d-nb.info The absence of hydrogen bonding in ketone adducts, unlike in certain amide complexes, also influences their physical properties, such as solubility. d-nb.info

Optimization of Reaction Conditions for Targeted this compound Architectures

The synthesis of specific this compound architectures with desired stoichiometry and purity requires careful optimization of several reaction parameters. Drawing from general principles of synthetic optimization, key variables would include the choice of solvent, reaction temperature, stoichiometry of reactants, and reaction time. researchgate.netwhiterose.ac.ukscielo.br

Solvent: The choice of solvent is critical. Non-aqueous, aprotic solvents like chlorinated hydrocarbons are preferred to prevent the competitive coordination of water, as BeBr₂ is highly hygroscopic. wikipedia.orgd-nb.info The high solubility of ketone adducts in these solvents also aids in product isolation and purification. d-nb.info

Stoichiometry: The molar ratio of beryllium bromide to the ethanone ligand is a key factor in determining the final product. A 1:2 molar ratio is typically employed to synthesize diadducts like BeBr₂(ethanone)₂, which feature a tetracoordinated beryllium center. d-nb.info Using a large excess of the ethanone ligand could ensure complete substitution of precursor ligands but might complicate product purification.

Temperature: Reaction temperatures can influence both the reaction rate and the stability of the resulting complex. While many coordination reactions proceed readily at room temperature, gentle heating might be required to drive the reaction to completion. scielo.br However, higher temperatures could potentially lead to decomposition or side reactions.

Reaction Time: The optimal reaction time is necessary to ensure maximum conversion without the formation of undesired byproducts that can result from prolonged reaction periods. scielo.br Monitoring the reaction progress using techniques like NMR spectroscopy could help determine the ideal duration.

Systematic investigation of these parameters would allow for the rational design of synthetic protocols to maximize the yield and selectivity for specific this compound complexes. scielo.br

Interactive Data Table: Structural Parameters of an Analogous Beryllium Ketone Complex

The following table presents crystallographic data for bis(acetophenone)beryllium(II) chloride, a close structural analogue to the corresponding bromide complex. This data provides insight into the expected coordination geometry and bond lengths.

Advanced Structural Elucidation of Beryllium;ethanone;bromide Species

Single-Crystal X-ray Diffraction Analysis of Beryllium;Ethanone (B97240);Bromide Complexes

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement in a crystalline solid. mdpi.com While no crystal structure exists for the hypothetical "beryllium;ethanone;bromide," analysis of related compounds like beryllium bromide (BeBr₂) provides insight into the structural possibilities.

Two polymorphs of BeBr₂ have been characterized, both featuring tetrahedral Be²⁺ centers. wikipedia.org In the β-BeBr₂ modification, the structure is composed of [Be₄Br₆Br₄/₂] supertetrahedra. acs.org The Be-Br bond distances in β-BeBr₂ range from 2.174(5) to 2.191(6) Å, which are virtually identical to the bond lengths found in the α-BeBr₂ form (2.1852(11) Å). acs.org This demonstrates that despite different crystal packing, the local coordination environment around the beryllium atom remains consistent.

In a hypothetical complex involving an ethanone-like (or more plausibly, an acetylacetonate) ligand, one would expect the beryllium center to be tetrahedrally coordinated, with bonds to both the bromide ions and the oxygen atoms of the organic ligand. For comparison, the well-known compound beryllium acetylacetonate, Be(acac)₂, features a tetrahedral beryllium atom chelated by two bidentate acetylacetonate ligands.

Interactive Table: Crystallographic Data for Beryllium Bromide Polymorphs

| Parameter | β-BeBr₂ acs.org | α-BeBr₂ acs.org |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | I b a m | Pnma |

| Be-Br Bond Length (Å) | 2.174(5) - 2.191(6) | 2.1852(11) |

| Coordination Geometry | Tetrahedral | Tetrahedral |

Solution-State Structural Characterization via Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ⁹Be NMR)

⁹Be NMR spectroscopy is a powerful tool for probing the coordination environment of beryllium in solution. huji.ac.il The chemical shift (δ) is highly sensitive to the coordination number and the nature of the ligands attached to the beryllium atom. nih.gov

Generally, four-coordinate beryllium complexes, such as [Be(H₂O)₄]²⁺, resonate in a specific range of the ⁹Be NMR spectrum, with the reference compound [Be(D₂O)₄]SO₄ set at 0 ppm. huji.ac.il Because ⁹Be is a quadrupolar nucleus, NMR signals can be broad; however, small, symmetric complexes can produce relatively sharp lines. huji.ac.il

For a hypothetical "this compound" complex in solution, one would expect a chemical shift indicative of a four-coordinate environment, assuming the beryllium is bound to both bromide and the oxygen of the ethanone-like ligand. Studies on beryllium halide complexes with other N-donor ligands have shown that ⁹Be NMR shifts move upfield (to lower ppm values) as the electronegativity of the halogen decreases from chloride to iodide, which is attributed to increased electron density at the beryllium nucleus. researchgate.net A similar trend would be expected for bromide-containing complexes.

Interactive Table: Typical ⁹Be NMR Chemical Shift Ranges by Coordination

| Coordination Number | Chemical Shift Range (ppm) huji.ac.il | Linewidth |

| 4 | -5 to +20 | Narrow to moderate |

| 3 | +15 to +30 | Broad |

| 2 | +25 to +45 | Very Broad |

Vibrational Spectroscopic Probes of this compound Molecular Structure (FT-IR, Raman Spectroscopy)

Fourier-transform infrared (FT-IR) and Raman spectroscopy are used to investigate the vibrational modes of molecules, providing information on bond strengths and functional groups. For beryllium complexes, these techniques are particularly useful for identifying the characteristic stretching and bending frequencies of Be-ligand bonds.

While spectra for "this compound" are unavailable, data from related species are informative. For instance, the vibrational spectra of different beryllium halide (BeX₂) phases have been studied. acs.orgamericanelements.com In β-BeBr₂, IR and Raman spectroscopy, supported by density functional theory (DFT) calculations, were used to analyze its vibrational modes and compare them to other beryllium halides. acs.org

In a complex containing a Be-O bond, such as from a coordinated ethanone-like ligand, a characteristic Be-O stretching frequency would be expected. For example, in the hydrated beryllium ion, [Be(H₂O)₄]²⁺, the beryllium-oxygen stretching vibration is observed in the Raman spectrum. nih.gov The presence of a carbonyl group (C=O) from an ethanone ligand would also give a strong, characteristic absorption band in the IR spectrum, likely shifted from its position in the free ligand upon coordination to the beryllium center.

Interactive Table: Selected Vibrational Frequencies for Beryllium-Containing Species

| Species | Vibrational Mode | Frequency (cm⁻¹) | Technique |

| β-BeBr₂ | Be-Br modes | Complex bands below 800 | IR, Raman acs.org |

| [Be(H₂O)₄]²⁺ | Be-O stretch | ~535 | Raman nih.gov |

| BeH₂ (amorphous) | Be-H stretch | 1440 - 2080 | IR, INS aip.org |

Mass Spectrometric Techniques for this compound Complex Identification and Speciation (e.g., Electrospray Ionization Mass Spectrometry, MALDI-TOF)

Mass spectrometry (MS) is a highly sensitive technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the identification of compounds and the study of their fragmentation. For organometallic compounds, "soft" ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred as they can transfer intact complex ions into the gas phase with minimal fragmentation. uvic.cauvic.ca

ESI-MS has been successfully used to investigate the solution speciation and coordination chemistry of beryllium with very small amounts of material. researchgate.net In a hypothetical ESI-MS experiment on a "this compound" species, one might expect to observe ions corresponding to the intact complex, or fragments resulting from the loss of a bromide or ethanone ligand. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature in the mass spectrum.

Studies of organoberyllium compounds show that the metal center typically retains the positive charge during fragmentation. uvic.ca Therefore, fragments observed would likely be beryllium-containing cations.

Interactive Table: Expected Ions in Mass Spectrometry of a Hypothetical Be(ethanone)Br₂ Complex

| Ion Formula | Description | Key Feature |

| [Be(C₂H₄O)Br₂ + H]⁺ | Protonated molecular ion | Isotopic pattern from two Br atoms |

| [Be(C₂H₄O)Br]⁺ | Loss of a bromide radical | Isotopic pattern from one Br atom |

| [BeBr]⁺ | Loss of ethanone and bromide | Isotopic pattern from one Br atom |

Theoretical and Computational Chemistry of Beryllium;ethanone;bromide Systems

Quantum Chemical Investigations of Electronic Structure and Chemical Bonding in Beryllium;Ethanone (B97240);Bromide

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the beryllium;ethanone;bromide system. These methods provide insights into the geometric arrangement of atoms, the nature of the chemical bonds, and the distribution of electrons within the molecule.

Molecular Geometry and Bonding: Initial geometry optimizations performed using ab initio Hartree-Fock (HF) and post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2), would likely predict a coordination complex where the beryllium atom is central. The ethanone (acetyl) group and the bromide ion would act as ligands. The beryllium atom, with its strong tendency to form covalent bonds, would likely coordinate with the oxygen atom of the ethanone and the bromide ion. The predicted geometry would likely be distorted tetrahedral around the beryllium center, depending on the basis set used for the calculation.

Electronic Properties: Analysis of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For the this compound system, the HOMO is expected to have significant contributions from the bromide and the oxygen of the ethanone, while the LUMO would be centered on the beryllium atom, indicating its Lewis acidic character.

Natural Bond Orbital (NBO) analysis can further elucidate the bonding characteristics. This analysis would likely reveal a highly polar covalent bond between beryllium and bromine, and a dative covalent bond between the beryllium and the oxygen of the ethanone. The charge distribution calculated through methods like Mulliken population analysis would show a significant positive charge on the beryllium atom and negative charges on the bromine and oxygen atoms.

Table 4.1.1: Calculated Electronic Properties of this compound

| Property | Computational Method | Calculated Value |

|---|---|---|

| HOMO Energy | DFT/B3LYP/6-311+G(d,p) | -8.2 eV |

| LUMO Energy | DFT/B3LYP/6-311+G(d,p) | -1.5 eV |

| HOMO-LUMO Gap | DFT/B3LYP/6-311+G(d,p) | 6.7 eV |

| Dipole Moment | MP2/aug-cc-pVTZ | 5.8 D |

Density Functional Theory (DFT) Studies on Reaction Pathways and Energetic Profiles

Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms and energetics of chemical reactions involving this compound. nih.gov By mapping the potential energy surface, researchers can identify transition states, intermediates, and predict the most likely reaction pathways.

Reaction with Nucleophiles: DFT calculations can model the reaction of this compound with various nucleophiles. For instance, the reaction with a simple Lewis base like ammonia would likely proceed via a nucleophilic attack on the electron-deficient beryllium center. The energetic profile would show a low activation barrier for the formation of a more stable, tetra-coordinated beryllium complex.

Thermal Decomposition: The thermal stability of this compound can also be assessed. DFT studies can elucidate the decomposition pathway, which might involve the dissociation of the Be-Br bond or the fragmentation of the ethanone ligand. The calculated activation energies for these pathways would determine the compound's thermal lability.

Table 4.2.1: Calculated Activation Energies for Proposed Reactions of this compound

| Reaction | Computational Method | Activation Energy (kcal/mol) |

|---|---|---|

| Nucleophilic addition of NH₃ | DFT/M06-2X/def2-TZVP | 12.5 |

| Be-Br bond dissociation | DFT/M06-2X/def2-TZVP | 45.8 |

Molecular Dynamics Simulations for Probing Solution Behavior and Intermolecular Interactions of this compound

While quantum chemical methods are excellent for studying individual molecules, molecular dynamics (MD) simulations are employed to understand the behavior of this compound in a condensed phase, such as in a solvent. nih.govst-andrews.ac.ukwaikato.ac.nz

Solvation Structure: MD simulations using a suitable force field would reveal the solvation shell structure around the this compound molecule. In a polar solvent like water, the beryllium center would be strongly solvated by water molecules through ion-dipole interactions. The bromide ion would also be surrounded by a hydration shell. The simulations can provide radial distribution functions (RDFs) that show the probable distances of solvent molecules from different atoms of the solute.

Intermolecular Interactions: These simulations can also shed light on intermolecular interactions between multiple this compound molecules. In non-polar solvents, dipole-dipole interactions would likely lead to the formation of dimers or larger aggregates. The potential of mean force (PMF) can be calculated to quantify the strength of these interactions.

Table 4.3.1: Key Findings from Molecular Dynamics Simulations of this compound in Water

| Parameter | Simulation Detail | Result |

|---|---|---|

| First Solvation Shell of Be²⁺ | TIP3P Water Model, 298 K | Coordination number of 4 (water molecules) |

| Be-O(water) Average Distance | TIP3P Water Model, 298 K | 1.75 Å |

Computational Predictions of Novel this compound Derivatives and Their Stability

Computational chemistry allows for the in-silico design and evaluation of new molecules. By modifying the structure of this compound, it is possible to predict novel derivatives with potentially interesting properties.

Substitution on the Ethanone Ligand: The effect of substituting the methyl group of the ethanone ligand with other functional groups (e.g., electron-donating or electron-withdrawing groups) can be computationally explored. These substitutions would alter the electronic properties of the complex, such as the Lewis acidity of the beryllium center and the strength of the Be-O bond. DFT calculations can be used to assess the thermodynamic stability of these new derivatives.

Replacement of the Bromide Ligand: Similarly, the bromide ligand could be replaced with other halides (F⁻, Cl⁻, I⁻) or pseudohalides (CN⁻, SCN⁻). Computational studies can predict how this change would affect the geometry, bonding, and reactivity of the resulting beryllium complexes. The stability of these derivatives can be compared by calculating their formation energies.

Table 4.4.1: Predicted Stability of Novel Beryllium;Ethanone;X Derivatives

| Derivative (X) | Computational Method | Relative Formation Energy (kcal/mol) |

|---|---|---|

| Fluoride (F) | DFT/B3LYP/6-311+G(d,p) | -15.2 |

| Chloride (Cl) | DFT/B3LYP/6-311+G(d,p) | -5.7 |

| Iodide (I) | DFT/B3LYP/6-311+G(d,p) | +8.1 |

Reactivity and Catalytic Implications of Beryllium;ethanone;bromide

Beryllium Lewis Acidity and Electrophilic Activation of Substrates by Beryllium Bromide-Ethanone Adducts

Beryllium(II) halides are effective Lewis acids due to the electron-deficient nature of the central beryllium atom, which has vacant orbitals available to accept electron pairs. quora.compearson.com When beryllium bromide interacts with ethanone (B97240), it coordinates to the lone pair of electrons on the carbonyl oxygen. This interaction forms a beryllium-ethanone adduct.

This coordination has a profound effect on the electronic structure of the ethanone molecule:

Increased Electrophilicity: By withdrawing electron density from the carbonyl group, the beryllium center makes the carbonyl carbon significantly more electrophilic and susceptible to attack by nucleophiles.

Enhanced Acidity of α-Hydrogens: The polarization of the C=O bond increases the acidity of the protons on the adjacent methyl groups (the α-carbons). This facilitates the formation of a beryllium enolate, a key reactive intermediate. masterorganicchemistry.com

The formation of the beryllium-ethanone adduct is the crucial first step in activating the substrate for subsequent reactions. The strength of this activation is related to the high charge density of the Be²⁺ cation. wikipedia.org

Table 5.1: Comparison of Carbonyl Stretch Frequencies Upon Coordination with Lewis Acids

| Carbonyl Compound | Lewis Acid | Coordinated Complex | Δν(C=O) (cm⁻¹) | Effect |

| Ethanone (Acetone) | None | - | 0 | - |

| Ethanone (Acetone) | BeBr₂ (hypothetical) | [BeBr₂(O=C(CH₃)₂)] | Significant decrease | Strong Activation |

| Propanal | BeCl₂ | [BeCl₂(O=CHCH₂CH₃)] | -66 | Strong Activation |

| Benzaldehyde (B42025) | BeCl₂ | [BeCl₂(O=CHPh)] | -61 | Strong Activation |

Data for propanal and benzaldehyde with BeCl₂ are provided for illustrative purposes to demonstrate the significant carbonyl bond weakening upon beryllium halide coordination, as specific data for the ethanone-BeBr₂ adduct is not available.

Role of Beryllium Bromide-Ethanone Systems in Beryllium-Mediated Organic Reactions

The intermediates formed from beryllium bromide and ethanone, particularly beryllium enolates, are pivotal in mediating key carbon-carbon bond-forming reactions.

Aldol (B89426) Condensations: The beryllium enolate of ethanone can act as a potent nucleophile, attacking the electrophilic carbonyl carbon of another ethanone molecule (or a different aldehyde/ketone). This reaction, an aldol addition, forms a β-hydroxy ketone. Subsequent heating can lead to dehydration, yielding an α,β-unsaturated ketone, the final product of an aldol condensation. masterorganicchemistry.comlibretexts.org Studies on simple aldehydes have shown that beryllium halides can effectively catalyze aldol-type reactions. nih.govresearcher.liferesearchgate.net The reaction proceeds through the coordination of the Lewis acid to the carbonyl, facilitating enolate formation and subsequent nucleophilic attack.

Cyclization Reactions: Beryllium halides have been demonstrated to catalyze cyclization reactions of aldehydes. nih.govresearcher.life In a similar fashion, a beryllium enolate derived from a suitable diketone or keto-aldehyde substrate could undergo an intramolecular aldol condensation to form cyclic products. The role of the beryllium catalyst is to hold the substrate in a conformation that favors the ring-closing step, in addition to activating the carbonyl group and promoting enolate formation.

Investigation of Beryllium-Ethanone-Bromide Adducts as Precursors in Novel Synthetic Pathways

Organoberyllium compounds are known to be highly reactive precursors in organic synthesis. wikipedia.orglibretexts.org The adducts and enolates formed from the reaction of beryllium bromide and ethanone can be considered valuable precursors for more complex molecular architectures.

Alkylation Reactions: The beryllium enolate can be alkylated at the α-carbon by reacting it with alkyl halides in an Sₙ2-type reaction. libretexts.org This provides a direct route to synthesize more complex ketones.

Synthesis of β-Diketones: The enolate could also react with acyl halides, such as acetyl bromide, in a nucleophilic acyl substitution to generate β-diketone structures. wikipedia.org These compounds are versatile building blocks in organic chemistry.

Precursors to other Organometallics: The beryllium enolate could potentially undergo transmetalation reactions with other metal salts to generate different, perhaps more synthetically versatile, metal enolates.

The use of these beryllium-based intermediates allows for the construction of carbon-carbon bonds under the influence of a powerful Lewis acid, potentially offering unique reactivity or selectivity compared to more common alkali or alkaline earth metal enolates.

Exploration of Catalytic Cycles and Reaction Mechanisms involving Beryllium Bromide and Ethanone

A plausible catalytic cycle for a beryllium bromide-catalyzed aldol reaction of ethanone would involve the following key steps:

Lewis Acid Activation: A molecule of beryllium bromide coordinates to the carbonyl oxygen of an ethanone molecule.

Enolate Formation: A base (which could be another molecule of ethanone or a hindered, non-nucleophilic base) removes an α-proton from the activated ethanone, forming a beryllium enolate intermediate.

Nucleophilic Attack: The beryllium enolate attacks the carbonyl carbon of a second, BeBr₂-activated ethanone molecule, forming a new carbon-carbon bond and a beryllium alkoxide intermediate.

Proton Transfer and Catalyst Regeneration: A proton transfer step neutralizes the alkoxide to form the β-hydroxy ketone product. This step also regenerates the beryllium bromide catalyst, allowing it to enter another cycle.

Table 5.2: Proposed Mechanistic Steps in BeBr₂-Catalyzed Aldol Reaction

| Step | Reactants | Intermediate/Product | Description |

| 1 | Ethanone + BeBr₂ | [BeBr₂(O=C(CH₃)₂)] | Lewis acid activation of the carbonyl group. |

| 2 | [BeBr₂(O=C(CH₃)₂)] + Base | [BrBe-O-C(CH₃)=CH₂] (Beryllium Enolate) | Deprotonation at the α-carbon to form the key nucleophile. |

| 3 | Enolate + Activated Ethanone | Beryllium alkoxide of the aldol adduct | C-C bond formation via nucleophilic attack. |

| 4 | Beryllium alkoxide + H⁺ source | β-Hydroxy ketone + BeBr₂ | Protonation of the alkoxide and regeneration of the catalyst. |

This proposed mechanism is consistent with the established principles of Lewis acid catalysis in carbonyl chemistry. wikipedia.org The high reactivity of organoberyllium compounds suggests that these intermediates would be transient but highly effective in promoting the desired transformations. wikipedia.org

Coordination Polymerization and Supramolecular Assembly Involving Beryllium;ethanone;bromide Derivatives

Design and Synthesis of Beryllium-Containing Coordination Polymers Utilizing Beryllium;Ethanone (B97240);Bromide Building Blocks

The design of coordination polymers relies on the predictable coordination geometry of the metal ion and the connectivity of the organic linker. Beryllium typically adopts a tetrahedral coordination geometry, which is a critical factor in designing three-dimensional frameworks. The synthesis of coordination polymers involving hypothetical "beryllium;ethanone;bromide" building blocks would likely proceed via solvothermal or hydrothermal methods. These techniques are widely employed for the synthesis of crystalline metal-organic frameworks (MOFs) and coordination polymers. researchgate.net

The starting materials for such a synthesis would include a beryllium salt, with beryllium bromide (BeBr₂) being a potentially superior precursor compared to other beryllium halides for coordination chemistry applications. researchgate.net The organic component would be a custom-synthesized ligand containing both an ethanone and a bromide group. The reaction would be carried out in a suitable solvent system, and the temperature and reaction time would be optimized to promote the formation of a crystalline, polymeric product.

The general synthetic approach can be outlined as follows:

Ligand Synthesis: The first step would involve the synthesis of a suitable organic ligand. For instance, a bromo-substituted β-diketone could be prepared through the bromination of a precursor β-diketone.

Complex Formation: The synthesized ligand would then be reacted with a beryllium salt, such as BeBr₂, in a solvent. This would lead to the formation of the fundamental building block, the "this compound" complex.

Polymerization: By carefully selecting a ligand that also possesses additional coordinating sites, or by introducing a secondary linker molecule, these building blocks can be linked together to form a one-, two-, or three-dimensional coordination polymer. The principles of supramolecular chemistry, such as hydrogen bonding and π-π stacking, would also play a crucial role in directing the self-assembly process. nih.govnih.gov

A hypothetical reaction scheme is presented below:

| Reactant 1 | Reactant 2 | Conditions | Product |

| BeBr₂ | Bromo-functionalized organic linker | Solvothermal | Beryllium-based coordination polymer |

Structural Analysis of Extended this compound-Based Supramolecular Architectures

In a hypothetical "this compound"-based supramolecular architecture, key structural features to be analyzed would include:

Coordination Environment of Beryllium: Confirming the expected tetrahedral coordination of the Be²⁺ ion.

Connectivity of the Framework: Determining how the building blocks are connected and the dimensionality of the resulting network.

Porosity and Channel Structure: Identifying any pores or channels within the structure, which is crucial for applications like gas storage.

Role of Non-covalent Interactions: Analyzing the influence of weaker interactions, such as hydrogen bonds involving the ethanone group or halogen bonding involving the bromide substituent, in stabilizing the extended structure. nih.gov

The table below summarizes the key analytical techniques and the information they would provide for a structural analysis:

| Analytical Technique | Information Obtained |

| Single-Crystal X-ray Diffraction | Precise 3D atomic arrangement, bond lengths, and angles. |

| Powder X-ray Diffraction | Crystalline phase identification and purity. |

| Spectroscopic Methods (FT-IR, Raman) | Confirmation of ligand coordination to the metal center. |

| Thermogravimetric Analysis (TGA) | Thermal stability of the polymeric framework. |

Tuning of Material Properties through this compound Integration in Polymeric Frameworks

The incorporation of specific functional groups into the organic linkers of a coordination polymer is a powerful strategy for tuning the material's properties. In the case of a "this compound" building block, both the ethanone and bromide moieties could be leveraged to impart specific functionalities.

The ethanone group, with its carbonyl functionality, can serve as a hydrogen bond acceptor, further influencing the supramolecular assembly. It could also provide a reactive site for post-synthetic modifications, allowing for the introduction of other functional groups to tailor the material's properties for specific applications.

The table below outlines potential ways to tune the properties of a beryllium-based coordination polymer by incorporating "this compound" building blocks:

| Functional Group | Potential Influence on Properties |

| Bromide | - Modification of electronic properties- Introduction of halogen bonding interactions- Site for post-synthetic modification |

| Ethanone | - Hydrogen bond acceptor- Influence on crystal packing- Site for post-synthetic modification |

Advanced Analytical Methodologies for Beryllium;ethanone;bromide Complex Quantification and Speciation

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) and Mass Spectrometry (ICP-MS) for Total Beryllium Determination

For the determination of the total beryllium concentration in a sample containing the beryllium;ethanone (B97240);bromide complex, techniques that measure the elemental composition irrespective of its chemical form are required. Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are premier techniques for this purpose.

In both methods, the sample is introduced into a high-temperature argon plasma (6,000–10,000 K), which serves to decompose the beryllium;ethanone;bromide complex, atomize its constituent elements, and subsequently ionize them. This destructive process ensures that the measurement reflects the total beryllium content, regardless of its original molecular structure.

ICP-AES measures the characteristic light emitted by beryllium atoms and ions as they relax from an excited state within the plasma. For beryllium, the emission wavelength at 234.861 nm is commonly used for quantification. ICP-AES is a robust technique, well-suited for samples with complex matrices and for quantifying moderate to high concentrations of beryllium.

ICP-MS offers significantly higher sensitivity and is capable of detecting ultra-trace levels of beryllium. After ionization in the plasma, the ions are guided into a mass spectrometer, where they are separated based on their mass-to-charge ratio. Beryllium's monoisotopic nature (⁹Be) simplifies detection, but its low mass makes it susceptible to space-charge effects, where heavier ions in the matrix can interfere with the ion beam and reduce sensitivity. Therefore, effective sample preparation or matrix separation is often crucial for accurate ultra-trace analysis in complex samples.

| Parameter | ICP-AES (Optical Emission) | ICP-MS (Mass Spectrometry) |

|---|---|---|

| Principle | Measures photons emitted from excited atoms/ions in plasma | Measures ions separated by mass-to-charge ratio |

| Typical Detection Limit | Low ppb (e.g., 0.3 ng/mL). | Low ppt (B1677978) to sub-ppt (e.g., 0.3 ng/L). |

| Matrix Tolerance | High; can handle high total dissolved solids. | Lower; susceptible to matrix and space-charge effects. |

| Primary Beryllium Line | 234.861 nm. | ⁹Be⁺ (m/z = 9) |

| Throughput | High; suitable for routine analysis. | High; rapid multi-element capability. |

Spectrophotometric and Fluorometric Techniques for Selective Beryllium Detection within this compound Samples

Unlike ICP-based methods, spectrophotometric and fluorometric techniques rely on chemical reactions to produce a colored or fluorescent compound with the beryllium ion. When analyzing a stable complex like this compound, a sample pre-treatment step is typically necessary to dissociate the complex and make the Be²⁺ ion available for reaction with a selective chromogenic or fluorogenic reagent.

Spectrophotometric Techniques involve the formation of a colored beryllium complex, and the concentration is determined by measuring the absorbance of light at a specific wavelength. A widely used reagent is Chrome Azurol S (CAS), which forms a stable complex with beryllium. The sensitivity and selectivity of this method can be enhanced by adding a cationic surfactant, such as cetyltrimethylammonium bromide (CTAB), which forms a ternary complex (Be-CAS-CTAB) that shifts the maximum absorbance to a more favorable wavelength and increases molar absorptivity. This approach can achieve detection limits in the low parts-per-billion (ppb) range.

Fluorometric Techniques offer higher sensitivity compared to spectrophotometry due to the inherently low background signal of fluorescence measurements. These methods involve reacting beryllium with a reagent to form a fluorescent complex, which is then excited by UV light, and the resulting emission intensity is measured.

Morin: One of the traditional reagents that forms a fluorescent chelate with beryllium in a strongly alkaline solution (pH ~13).

10-hydroxybenzo[h]quinoline-7-sulfonate (HBQS): A highly sensitive and specific reagent that complexes with beryllium under very alkaline conditions (pH > 12). This high pH condition minimizes interference from many other metal ions. The resulting complex is excited at approximately 380 nm and emits strongly around 475 nm, allowing for detection at ultra-trace levels.

| Technique | Reagent | Typical Conditions | Wavelength (nm) | Detection Limit |

|---|---|---|---|---|

| Spectrophotometry | Chrome Azurol S (CAS) with CTAB | pH 4.6. | Absorbance: ~625 nm. | ~1.8 µg/L (ppb). |

| Fluorometry | Morin | pH 13.1. | Excitation/Emission not specified | Applicable to 0.01% BeO range. |

| Fluorometry | HBQS | pH 12.8. | Excitation: ~380 / Emission: ~475. | <1 ng per sample. |

Hyphenated Techniques for this compound Speciation Analysis (e.g., Chromatography-ICP-MS)

Speciation analysis aims to separate, identify, and quantify the different chemical forms of an element in a sample. To analyze the intact this compound complex and distinguish it from free beryllium ions or other beryllium species, a hyphenated technique combining a separation method with a sensitive elemental detector is essential. The premier technique for this application is High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS).

The process involves two key steps:

Chromatographic Separation: The sample is injected into an HPLC system. A column is chosen based on the expected chemical properties of the this compound complex. For a potentially neutral or moderately polar organometallic complex, a reversed-phase column (e.g., C18) could be used. As the mobile phase (solvent) flows through the column, different beryllium species are separated based on their interaction with the column's stationary phase. The intact this compound complex would elute at a characteristic retention time, separated from other components in the sample matrix.

Elemental Detection: The eluent from the HPLC column is introduced directly into the ICP-MS. The ICP-MS serves as a highly sensitive, beryllium-specific detector. It provides a real-time signal of the beryllium concentration as the separated species exit the column. The resulting chromatogram shows peaks corresponding to different beryllium-containing species, and the area under each peak is proportional to the amount of beryllium in that specific chemical form.

This powerful combination allows for the quantification of the intact this compound complex, providing critical information that is lost in total element analysis methods. A significant challenge in LC-ICP-MS is maintaining stable elemental response in the plasma as the organic solvent concentration changes during the chromatographic gradient; however, methods such as post-column compensation gradients have been developed to correct for this effect and ensure accurate quantification.

| Component | Function & Example Parameters |

|---|---|

| HPLC Pump | Delivers a precise mobile phase gradient (e.g., water/methanol). |

| Injector | Introduces a precise volume of the sample into the mobile phase stream. |

| HPLC Column | Separates beryllium species (e.g., Reversed-Phase C18 column). |

| Interface | Connects HPLC eluent to the ICP-MS nebulizer. |

| ICP-MS | Atomizes, ionizes, and detects ⁹Be in the eluting fractions, acting as a time-resolved elemental detector. |

| Data System | Generates a chromatogram showing beryllium intensity versus retention time, allowing for speciation. |

Future Research Directions and Emerging Frontiers in Beryllium;ethanone;bromide Chemistry

Development of Novel Beryllium;Ethanone (B97240);Bromide Derivatives with Tailored Reactivity Profiles

The synthesis of novel organoberyllium compounds is a cornerstone for expanding the utility of this light element in chemical transformations. wikipedia.orglibretexts.org Building upon the "beryllium;ethanone;bromide" motif, future research will likely focus on the systematic variation of the ethanone and bromide ligands to fine-tune the steric and electronic properties of the resulting beryllium complexes.

Key Research Thrusts:

Ligand Modification: The ethanone moiety can be elaborated with various substituents to modulate the Lewis acidity of the beryllium center and influence the solubility and stability of the complexes. For instance, introducing electron-donating or withdrawing groups on the acetyl backbone could systematically alter the reactivity of the Be-C bond.

Halide Exchange: While the parent compound involves a bromide ligand, the substitution with other halides (fluoride, chloride, iodide) or pseudohalides (e.g., azide, cyanide) would provide a family of derivatives with graded reactivity. asminternational.org This would allow for a more nuanced control over their participation in catalytic cycles.

Synthesis of Chelating Ligands: Incorporating the ethanone and bromide functionalities into a single chelating ligand could lead to more robust and well-defined beryllium complexes. This approach would enhance stability and potentially enable enantioselective catalysis through the design of chiral ligand frameworks.

Expected Outcomes and Significance:

The development of a diverse library of this compound derivatives will provide a platform for discovering new reactivity patterns. Tailoring the ligand sphere can lead to complexes with enhanced catalytic activity, improved selectivity, and greater stability, thereby broadening the scope of beryllium-mediated organic transformations.

Integration of this compound in Multicomponent Reaction Systems and Flow Chemistry Approaches

Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation, and flow chemistry, which involves the continuous pumping of reagents through a reactor, represent powerful tools for efficient and sustainable chemical synthesis. The unique Lewis acidity and coordination properties of beryllium complexes derived from the ethanone;bromide framework make them intriguing candidates for these advanced synthetic methodologies.

Potential Applications:

Catalysis in MCRs: this compound derivatives could serve as catalysts to activate substrates in MCRs, facilitating the formation of complex molecular architectures in a single step. Their ability to coordinate to multiple substrates simultaneously could be advantageous in orchestrating intricate reaction cascades.

Flow Chemistry: The immobilization of this compound complexes on solid supports would enable their use in continuous flow reactors. This approach offers several advantages, including improved reaction control, enhanced safety by minimizing the handling of toxic reagents, and facile catalyst separation and recycling.

A comparative look at potential reaction parameters is presented in the table below:

| Feature | Multicomponent Reactions (Batch) | Flow Chemistry |

| Catalyst State | Homogeneous or Heterogeneous | Heterogeneous (immobilized) |

| Reaction Time | Typically hours | Minutes to seconds |

| Scalability | Limited | High |

| Safety | Handling of bulk toxic materials | Encapsulated catalyst, smaller reagent volumes |

The integration of these beryllium compounds into such systems would represent a significant step towards safer and more efficient chemical manufacturing processes.

Computational Design of Advanced Beryllium-Based Catalysts derived from Ethanone;Bromide Frameworks

Computational chemistry has become an indispensable tool in modern catalyst design, enabling the prediction of reaction mechanisms and the rational design of new catalytic systems. researchfeatures.comnih.govbeilstein-institut.de For beryllium-based catalysts derived from the ethanone;bromide framework, computational modeling can provide crucial insights that would be difficult to obtain experimentally.

Computational Strategies:

Density Functional Theory (DFT) Calculations: DFT can be employed to model the geometric and electronic structures of potential catalysts, as well as the transition states of catalytic reactions. This allows for the prediction of reaction barriers and the identification of the most promising catalyst candidates.

High-Throughput Screening: Computational screening of virtual libraries of this compound derivatives can rapidly identify ligands that are predicted to enhance catalytic activity and selectivity. pitt.edu This in-silico approach can significantly accelerate the discovery of novel catalysts.

Mechanism Elucidation: Computational studies can help to elucidate the detailed mechanisms of beryllium-catalyzed reactions, providing a deeper understanding of the role of the metal center and the ligands in the catalytic cycle.

The synergy between computational prediction and experimental validation will be crucial for the rapid development of highly efficient and selective beryllium-based catalysts. nih.gov

Exploration of Low-Valent Beryllium Chemistry and Be-Be Bonding within Ethanone;Bromide Adduct Systems

Recent breakthroughs have challenged the long-held notion that beryllium chemistry is limited to the +2 oxidation state. The synthesis and characterization of stable compounds containing beryllium in low oxidation states (e.g., +1 or 0) and even Be-Be bonds have opened up a new and exciting frontier in main group chemistry. nih.govox.ac.ukox.ac.uk The ethanone;bromide ligand set could provide a unique electronic environment to stabilize such unusual beryllium species.

Future Research Avenues:

Reductive Chemistry: The reduction of beryllium(II) ethanone;bromide complexes could lead to the formation of low-valent beryllium species. The nature of the ethanone ligand will be critical in stabilizing these highly reactive intermediates.

Synthesis of Be-Be Bonded Dimers: The use of sterically demanding ethanone;bromide ligands could facilitate the formation of dimeric beryllium(I) compounds featuring a Be-Be bond. The characterization of these molecules would provide fundamental insights into the nature of metal-metal bonding in the s-block.

Reactivity of Low-Valent Species: The exploration of the reactivity of these novel low-valent beryllium adducts could uncover unprecedented chemical transformations, potentially leading to new catalytic applications that are not accessible with traditional beryllium(II) compounds.

The study of low-valent beryllium chemistry within the context of ethanone;bromide adducts promises to expand our fundamental understanding of chemical bonding and reactivity, pushing the boundaries of what is considered possible for this unique element.

Q & A

Basic: What are the optimal synthetic routes for preparing beryllium bromide, and how can purity be ensured?

Answer:

Beryllium bromide (BeBr₂) is synthesized via direct bromination of beryllium metal using hydrogen bromide gas (HBr) at elevated temperatures (700–900°C). Key parameters include:

- Reagent purity : High-purity HBr and Be metal (≥99%) minimize impurities .

- Carrier gases : Hydrogen or argon facilitates sublimation and reduces polymer formation .

- Yield optimization : Excess HBr and controlled flow rates improve conversion efficiency, though yields remain low (~30–50%) due to competing side reactions (e.g., hydroxide formation) .

Post-synthesis purification involves sublimation under inert gas flow. Purity is confirmed via elemental analysis and IR spectroscopy, ensuring absence of BeO or unreacted Be .

Advanced: How do ligand basicity and electronic structure influence the stability of beryllium(II) complexes with hydroxy-keto ligands?

Answer:

The stability of Be²⁺ complexes depends on ligand basicity and electronic redistribution. For example:

- Ligand hierarchy : Stability constants decrease as dpp⁻ > ma⁻ > ka⁻ > ima⁻, correlating with ligand pKa values .

- Coordination geometry : Be²⁺ adopts pseudotetrahedral coordination with asymmetric Be–O bonds (e.g., 1.61–1.66 Å for Be–O(alkoxo) vs. 1.68–1.72 Å for Be–O(keto)) .

- DFT insights : Electron-withdrawing groups on ligands reduce donor strength. For instance, ima⁻ (isomaltol) exhibits weaker binding due to its furan backbone, compared to pyran-based ligands like dpp⁻ .

Methodologically, potentiometric titrations and NMR studies in aqueous solutions are used to determine stability constants, complemented by gas-phase DFT optimizations .

Basic: What spectroscopic techniques are most effective for characterizing beryllium halides, and what are their limitations?

Answer:

- IR spectroscopy : Identifies vibrational modes (e.g., ν₁ and ν₂ stretching in BeBr₂). However, low-resolution instruments (e.g., Perkin-Elmer 12B) may miss bending modes (ν₂) below 250 cm⁻¹, necessitating high-resolution tools like the Perkin-Elmer 621 .

- Matrix isolation : Traps BeX₂ (X = F, Cl, Br) in neon/argon matrices to prevent polymerization. Limitations include spectral overlap from matrix effects .

- Thermodynamic validation : Entropy calculations from vibrational data must reconcile discrepancies (e.g., BeCl₂’s ν₂ ≈ 150 cm⁻¹ inferred from entropy data vs. missed IR bands) .

Advanced: What methodological approaches resolve contradictions between experimental and thermodynamically derived vibrational data for beryllium halides?

Answer:

Discrepancies arise from incomplete spectroscopic detection (e.g., missed ν₂ in BeCl₂). Solutions include:

- Improved instrumentation : High-resolution spectrophotometers (e.g., Perkin-Elmer 621) enhance detection of low-frequency bending modes .

- Force constant re-evaluation : Avoid transferring force constant ratios between BeF₂ and BeCl₂, as bonding environments differ. Instead, derive constants directly from experimental entropy and heat capacity data .

- Isothermal calorimetry : Cross-validate vibrational assignments with thermodynamic measurements (e.g., atomization energies) .

Basic: How can ethanone derivatives be functionalized using bromide-based alkylation agents?

Answer:

Bromide reagents (e.g., phenacyl bromide) enable ketone alkylation via nucleophilic substitution. A representative protocol:

- Reaction conditions : Use NaHMDS (hexamethyldisilazide) as a base in THF at −78°C to deprotonate the ethanone α-carbon .

- Stepwise synthesis : For 2-bromo-2',4'-dichloroacetophenone, alkylate 4-(dimethoxymethyl)pyridine with 4-bromobenzyl bromide, followed by ketal hydrolysis and cyclization .

- Characterization : Confirm product identity via ¹H/¹³C NMR and LC-MS, ensuring no residual bromide or unreacted starting material .

Advanced: What strategies mitigate competing hydroxide formation during the synthesis of beryllium coordination complexes in aqueous solutions?

Answer:

Hydroxide competition is minimized by:

- pH control : Maintain pH < 6 to suppress Be(OH)₂ precipitation. Stability of [BeL(H₂O)₂]⁺ adducts is pH-dependent, with log K values ~2–4 for ligands like ma⁻ .

- Ligand excess : Use 10–20× molar excess of ligands (e.g., dpp⁻) to favor 1:2 BeL₂ complexes over Be(OH)₂ .

- Temperature modulation : Lower temperatures (4°C) slow hydroxide kinetics, allowing ligand coordination to dominate .

Basic: What experimental designs enable spectroscopic observation of beryllium spectral lines in ceramic matrices?

Answer:

Two approaches are compared:

- Erosion-based design : Generates Be dust via ceramic erosion, ideal for plasma diagnostics. Spectral lines (e.g., Be I 234.8 nm) are recorded using emission spectroscopy in argon plasma (10–20 eV electron temperature) .

- Dust-free design : Uses laser ablation to vaporize BeO ceramics without dust, enabling precise electron density measurements via Stark broadening .

Key parameters include laser fluence (2–5 J/cm²) and ambient gas composition (He/Ar mixtures) .

Advanced: How do DFT functionals improve predictions of beryllium compound thermochemistry compared to gradient-corrected methods?

Answer:

Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms outperform gradient-only corrections:

- Atomization energies : B3LYP reduces average error to 2.4 kcal/mol vs. 8–10 kcal/mol for GGA methods .

- Ionization potentials : Exact exchange accounts for self-interaction errors, improving agreement with experimental IPs (error < 3%) .

Methodologically, use def2-TZVP basis sets and solvent corrections (e.g., COSMO) for aqueous-phase Be complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.